(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol
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Overview
Description
(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethanol derivatives .
Scientific Research Applications
(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methylsulfonyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
- (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)ethanol
- (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)acetone
Uniqueness
(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methylsulfonyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H8BrFO3S |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-6-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO3S/c1-14(12,13)8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
XLJTWVIGFZJGFO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1CO)F)Br |
Origin of Product |
United States |
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